N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide
Description
The compound N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a thiazole ring and aryloxy groups. Structurally, it combines a 3-methylpyrazole moiety linked to a 4-(4-ethoxyphenyl)thiazol-2-yl group at the N1 position and a 2-(2-methoxyphenoxy)acetamide side chain at the C5 position.
Properties
IUPAC Name |
N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-4-31-18-11-9-17(10-12-18)19-15-33-24(25-19)28-22(13-16(2)27-28)26-23(29)14-32-21-8-6-5-7-20(21)30-3/h5-13,15H,4,14H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMMQBJZVYDFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a pyrazole moiety, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 448.5 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazole Ring : Reaction of 4-ethoxyphenyl isothiocyanate with α-haloketones.
- Formation of the Pyrazole Ring : Reacting hydrazine derivatives with β-diketones or β-ketoesters.
- Coupling : Final coupling of the intermediates to form the target compound.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Anti-inflammatory Activity : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Anticancer Properties : It can interact with DNA and may exert cytotoxic effects on cancer cells through apoptosis induction.
- Antimicrobial Effects : Exhibits activity against a range of microbial pathogens.
Pharmacological Studies
Research has demonstrated various pharmacological activities associated with similar compounds in the pyrazole and thiazole classes:
| Activity | Reference |
|---|---|
| Analgesic | Vijesh et al., 2013 |
| Anticancer | Dawood et al., 2013; Koca et al., 2013 |
| Antifungal | Zhang et al., 2017 |
| Anti-inflammatory | Badawey & El-Ashmawey, 1998 |
| Antimicrobial | Mabkhot et al., 2016 |
Case Studies and Research Findings
- Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries against multicellular spheroids, highlighting this compound as a candidate for further development in oncology .
- Mechanistic Insights : Investigations into the compound's mechanism revealed its potential to disrupt cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation.
- Synergistic Effects : Research has also suggested that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of bacteria and cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating Groups (e.g., ethoxy, methoxy): Present in the target compound, these groups enhance solubility and modulate receptor binding via H-bonding or π-π interactions, contrasting with electron-withdrawing groups (e.g., chloro, cyano in ), which increase reactivity but reduce bioavailability .
- Thiazole vs.
Pharmacological and Physicochemical Properties
- Antimicrobial Activity : Thiazole-pyrazole hybrids (e.g., ) show broad-spectrum antimicrobial effects, with methoxy/ethoxy groups enhancing membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
